4-Decyloxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-decoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-14-19-17-12-10-16(15-18)11-13-17/h10-13,15H,2-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSYBKJRUQJISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178812 | |

| Record name | 4-(Decyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24083-16-7 | |

| Record name | 4-(Decyloxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024083167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Decyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Decyloxybenzaldehyde via Williamson Etherification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Decyloxybenzaldehyde

This compound is an aromatic aldehyde that serves as a valuable intermediate in the synthesis of a diverse range of organic molecules. Its structure, featuring a reactive aldehyde group, a stable benzene ring, and a long decyloxy tail, imparts unique properties that are leveraged in materials science and medicinal chemistry. Notably, this compound is a key building block in the development of liquid crystals, where the long alkyl chain contributes to the formation of mesophases.[1] Furthermore, alkoxy-substituted benzaldehydes are pivotal precursors in the synthesis of various pharmaceutical compounds, highlighting their importance in drug discovery and development.[2] This guide provides an in-depth exploration of the synthesis of this compound via the Williamson ether synthesis, a robust and widely utilized method for ether formation.

The Williamson Ether Synthesis: A Mechanistic Overview

The Williamson ether synthesis is a classic and versatile method for preparing ethers, proceeding through a bimolecular nucleophilic substitution (SN2) reaction.[3] The reaction involves an alkoxide ion acting as a nucleophile, which attacks an electrophilic carbon of an alkyl halide, displacing the halide and forming an ether linkage.[4]

In the synthesis of this compound, the reaction commences with the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde using a base, typically a carbonate like potassium carbonate, to form a phenoxide ion. This phenoxide then acts as the nucleophile, attacking the primary carbon of 1-bromodecane in an SN2 fashion. The choice of a primary alkyl halide is crucial, as secondary and tertiary halides are prone to undergoing elimination reactions (E2) in the presence of a strong base like an alkoxide.[5]

The general mechanism can be visualized as follows:

References

- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Synthesis of 4-Decyloxybenzaldehyde from 4-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-decyloxybenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary synthetic route detailed is the Williamson ether synthesis, a robust and high-yielding method for the preparation of ethers. This document outlines a detailed experimental protocol, presents key quantitative data, and discusses the underlying reaction mechanism. Furthermore, it includes protocols for purification and characterization of the final product, supported by spectroscopic data. The guide is intended to be a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound is an aromatic aldehyde bearing a long alkyl chain, a structural motif of interest in medicinal chemistry for its potential to modulate lipophilicity and membrane permeability of drug candidates. The synthesis of this compound is most commonly and efficiently achieved through the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromodecane to form the desired ether linkage.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound is as follows:

Caption: General reaction scheme for the synthesis of this compound.

The reaction proceeds via a classical S(_N)2 mechanism. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of 1-bromodecane in a backside attack, displacing the bromide ion and forming the ether bond.

Experimental Protocol

This protocol is a standard and effective method for the Williamson ether synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 |

| 1-Bromodecane | C₁₀H₂₁Br | 221.18 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Hexane | C₆H₁₄ | 86.18 |

| Deionized Water | H₂O | 18.02 |

| Brine (saturated NaCl solution) | NaCl | 58.44 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (1.5 eq.) followed by 1-bromodecane (1.1 eq.).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the 4-hydroxybenzaldehyde spot has disappeared (typically 3-6 hours).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water. Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Column Chromatography: For more rigorous purification, dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity). Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data Summary

| Parameter | Value |

| Reactant Ratios | |

| 4-Hydroxybenzaldehyde | 1.0 eq. |

| 1-Bromodecane | 1.1 eq. |

| Potassium Carbonate | 1.5 eq. |

| Reaction Conditions | |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80-100 °C |

| Reaction Time | 3-6 hours |

| Product Characteristics | |

| Expected Yield | 85-95% |

| Molecular Formula | C₁₇H₂₆O₂ |

| Molecular Weight | 262.39 g/mol |

| Appearance | White to off-white solid or crystalline powder |

| Melting Point | 38-42 °C (predicted) |

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

¹H NMR Spectroscopy (400 MHz, CDCl₃) - Expected Chemical Shifts (δ, ppm)

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~9.87 | s | 1H |

| Aromatic (ortho to CHO) | ~7.82 | d | 2H |

| Aromatic (ortho to OCH₂) | ~6.98 | d | 2H |

| Methylene (-OCH₂-) | ~4.03 | t | 2H |

| Methylene (-OCH₂CH₂-) | ~1.81 | p | 2H |

| Methylene chain | ~1.46 - 1.26 | m | 14H |

| Terminal Methyl (-CH₃) | ~0.88 | t | 3H |

¹³C NMR Spectroscopy (100 MHz, CDCl₃) - Expected Chemical Shifts (δ, ppm)

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aldehyde Carbonyl (C=O) | ~190.7 |

| Aromatic (C-O) | ~164.3 |

| Aromatic (C-CHO) | ~130.1 |

| Aromatic (CH, ortho to CHO) | ~132.0 |

| Aromatic (CH, ortho to OCH₂) | ~114.8 |

| Methylene (-OCH₂-) | ~68.5 |

| Methylene chain | ~31.9, 29.5, 29.3, 29.2, 26.0, 22.7 |

| Terminal Methyl (-CH₃) | ~14.1 |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of the Williamson ether synthesis.

Conclusion

The synthesis of this compound from 4-hydroxybenzaldehyde via the Williamson ether synthesis is a reliable and high-yielding procedure. This technical guide provides a detailed protocol, quantitative data, and characterization information to facilitate its preparation in a laboratory setting. The straightforward nature of the reaction, coupled with the commercial availability of the starting materials, makes this an accessible and valuable transformation for researchers in organic and medicinal chemistry.

An In-depth Technical Guide to 4-Decyloxybenzaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and analysis of 4-Decyloxybenzaldehyde. The information is curated for professionals in research and development who utilize substituted benzaldehydes as intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Identifiers

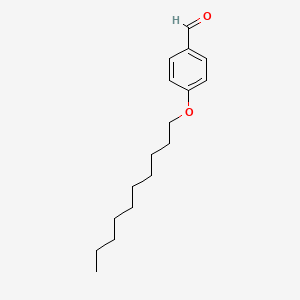

This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted with a decyloxy group at the para (4-) position. This long alkyl chain imparts significant lipophilicity to the molecule.

The structure and key identifiers are detailed below.

Caption: 2D structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound presents as a liquid at room temperature. Note that several physical properties are estimated through computational methods due to a lack of extensive experimental data in published literature.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆O₂ | [1][2] |

| Molecular Weight | 262.39 g/mol | [1][2] |

| CAS Number | 24083-16-7 | [1][2] |

| IUPAC Name | 4-(decyloxy)benzaldehyde | [1] |

| Physical Form | Liquid | |

| Boiling Point | 417.95 °C (760 mmHg, Predicted) | Cheméo (Joback Method)[3] |

| Melting Point | 111.37 °C (Predicted) | Cheméo (Joback Method)[3] |

| Water Solubility | log10(S) = -5.60 mol/L (Predicted) | Cheméo (Crippen Method)[3] |

| LogP (Octanol/Water) | 5.019 (Predicted) | Cheméo (Crippen Method)[3] |

| SMILES | CCCCCCCCCCOc1ccc(C=O)cc1 | |

| InChI | InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-14-19-17-12-10-16(15-18)11-13-17/h10-13,15H,2-9,14H2,1H3 | |

| InChIKey | WOSYBKJRUQJISL-UHFFFAOYSA-N |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

This compound is efficiently synthesized via the Williamson ether synthesis, a robust method for forming ethers. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. The general workflow involves deprotonation of 4-hydroxybenzaldehyde followed by reaction with a decyl halide.

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Materials:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

1-Bromodecane (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF (approximately 5-10 mL per gram of 4-hydroxybenzaldehyde).

-

Stir the suspension and add 1-bromodecane (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (indicated by the consumption of 4-hydroxybenzaldehyde), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Objective: To quantify this compound and assess its purity.

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would be to start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: UV at 280 nm.

-

-

Procedure:

-

Prepare a stock solution of this compound analytical standard in methanol or acetonitrile.

-

Create a series of calibration standards by diluting the stock solution.

-

Dissolve the sample in methanol or acetonitrile to an estimated concentration within the calibration range.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

-

Inject the standards and samples.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To identify and quantify this compound, often in complex matrices. Direct analysis is possible, though derivatization can improve peak shape and sensitivity.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Direct Injection):

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (split or splitless mode, depending on concentration).

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

-

Procedure:

-

Prepare standard solutions of the analyte in a volatile solvent like hexane or ethyl acetate.

-

Dissolve or dilute the sample in the same solvent.

-

Inject the standards and samples into the GC-MS system.

-

Identification is achieved by comparing the retention time and the mass spectrum of the sample peak to that of a known standard. Quantification is performed by creating a calibration curve from the standard solutions.

-

Chemical Reactivity

The chemistry of this compound is dominated by the aldehyde functional group. It can undergo typical aldehyde reactions such as oxidation, reduction, and nucleophilic addition. The decyloxy group is a stable ether linkage and is generally unreactive under common synthetic conditions.

Caption: Common transformations of the aldehyde group.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-decyloxybenzoic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

-

Reduction: The aldehyde can be reduced to the primary alcohol, (4-decyloxyphenyl)methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack at the carbonyl carbon, participating in reactions like Wittig olefination, Grignard reactions, and the formation of imines and acetals.

References

Spectroscopic Profile of 4-Decyloxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Decyloxybenzaldehyde, a key intermediate in the synthesis of various organic materials and potential pharmaceutical compounds. The information enclosed is vital for identity confirmation, purity assessment, and quality control in research and development settings. This document presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.88 | Singlet | 1H | Ar-CH O |

| 7.82 | Doublet | 2H | Ar-H (ortho to CHO) |

| 6.98 | Doublet | 2H | Ar-H (ortho to OCH₂) |

| 4.02 | Triplet | 2H | O-CH ₂-(CH₂)₈-CH₃ |

| 1.79 | Quintet | 2H | O-CH₂-CH ₂-(CH₂)₇-CH₃ |

| 1.45 - 1.25 | Multiplet | 12H | O-(CH₂)₂-(CH ₂)₆-CH₂-CH₃ |

| 0.88 | Triplet | 3H | O-(CH₂)₉-CH ₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 190.7 | C HO |

| 164.4 | Ar-C -O |

| 131.9 | Ar-C H (ortho to CHO) |

| 129.9 | Ar-C (ipso to CHO) |

| 114.8 | Ar-C H (ortho to OCH₂) |

| 68.4 | O-C H₂-(CH₂)₈-CH₃ |

| 31.9 | O-(CH₂)₈-C H₂-CH₃ |

| 29.5 | O-(CH₂)₂-(C H₂)₅-CH₂-CH₂-CH₃ |

| 29.3 | O-(CH₂)₂-(C H₂)₅-CH₂-CH₂-CH₃ |

| 29.2 | O-(CH₂)₂-(C H₂)₅-CH₂-CH₂-CH₃ |

| 26.0 | O-CH₂-C H₂-(CH₂)₇-CH₃ |

| 22.7 | O-(CH₂)₇-C H₂-CH₂-CH₃ |

| 14.1 | O-(CH₂)₉-C H₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920, 2851 | Strong | C-H stretch (alkane) |

| 2725 | Medium | C-H stretch (aldehyde) |

| 1695 | Strong | C=O stretch (aldehyde) |

| 1600, 1578 | Strong | C=C stretch (aromatic) |

| 1255 | Strong | C-O stretch (aryl ether) |

| 1165 | Strong | C-O stretch (alkyl ether) |

| 830 | Strong | C-H bend (para-substituted aromatic) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 262 | 45 | [M]⁺ (Molecular Ion) |

| 121 | 100 | [HOC₆H₄CHO]⁺ |

| 93 | 20 | [C₆H₅O]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

| 43 | 35 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1][2][3] The solution is transferred to a 5 mm NMR tube.[2][3] Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature.[4] For ¹H NMR, the data is acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled spectrum is obtained over a spectral width of 0-220 ppm. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid samples.[5][6][7][8][9] A small drop of neat this compound is placed directly onto the ATR crystal.[6][7][9] The spectrum is recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC is equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to ensure the elution of the compound. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.[10][11][12][13][14] The mass-to-charge ratio (m/z) of the resulting fragments is recorded.[10][11][12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

- 1. inchemistry.acs.org [inchemistry.acs.org]

- 2. uwyo.edu [uwyo.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. rsc.org [rsc.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. jascoinc.com [jascoinc.com]

- 9. researchgate.net [researchgate.net]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 4-Decyloxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Decyloxybenzaldehyde, with a specific focus on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research and development who utilize this compound in their work.

Core Physical Properties of this compound

This compound is an organic compound characterized by a benzaldehyde molecule substituted with a decyloxy group at the para position. This long alkyl chain significantly influences its physical properties, including its melting behavior and solubility in various solvents.

Data Presentation: Summary of Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₇H₂₆O₂ | |

| Molecular Weight | 262.39 g/mol | |

| Appearance | White to yellow/orange powder, lump, or clear liquid | |

| Melting Point | 111.37 °C (384.52 K) | Predicted (Joback Method) |

Note: The physical appearance of this compound at ambient temperature is reported inconsistently, suggesting its melting point may be near room temperature. The melting point provided is a computational prediction and should be confirmed experimentally.

Melting Point and Phase Transitions

The melting point of a substance is a critical physical property for its characterization and application. For compounds like this compound, which possess a long alkyl chain, the transition from a solid to a liquid state can be complex and may involve intermediate liquid crystal phases.

It is plausible that this compound exhibits thermotropic liquid crystalline behavior, meaning it can form intermediate mesophases between the solid and isotropic liquid states upon changes in temperature. The transition from the crystalline solid to the liquid crystal phase is the melting point, and the transition from the liquid crystal phase to the isotropic liquid is the clearing point.

Experimental Protocol: Determination of Melting Point and Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to study the thermal properties of materials, including melting point and other phase transitions.

Objective: To determine the melting point and any other phase transitions of this compound.

Materials:

-

This compound sample

-

DSC instrument

-

Aluminum DSC pans and lids

-

High-purity indium standard for calibration

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using the indium standard.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to prevent any sample loss.

-

Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

-

Thermal Scan:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature above the expected melting point.

-

Cool the sample at the same rate back to room temperature.

-

Perform a second heating scan to observe the thermal behavior after the initial thermal history has been erased.

-

-

Data Analysis: Analyze the resulting thermogram. The temperature at the peak of an endothermic event on the heating scan corresponds to the melting point or a phase transition. The area under the peak is proportional to the enthalpy of the transition.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a polar benzaldehyde head and a long, nonpolar decyloxy tail. This amphiphilic nature suggests it will be soluble in a range of organic solvents. While specific quantitative solubility data is not extensively published, an expected solubility profile can be inferred based on the principle of "like dissolves like" and by analogy to similar long-chain alkoxyaromatic compounds.

Data Presentation: Expected Solubility of this compound at 25 °C

| Solvent Class | Solvent | Polarity | Expected Solubility ( g/100 mL) | Rationale |

| Alcohols | Ethanol | Polar Protic | > 50 | The hydroxyl group can interact with the aldehyde, and the alkyl chain is compatible with the decyloxy tail. |

| Methanol | Polar Protic | > 50 | Similar to ethanol, good solubility is expected. | |

| Ketones | Acetone | Polar Aprotic | > 50 | The polar carbonyl group of acetone can interact with the benzaldehyde moiety. |

| Esters | Ethyl Acetate | Moderately Polar | > 50 | Expected to be a good solvent due to its moderate polarity. |

| Ethers | Diethyl Ether | Nonpolar | > 50 | The ether linkage and alkyl groups are compatible with the decyloxy tail. |

| Hydrocarbons | Toluene | Nonpolar | > 20 | The aromatic ring of toluene interacts well with the benzene ring of the solute. |

| Hexane | Nonpolar | < 10 | The long alkyl chain of hexane will interact with the decyloxy tail, but the polar head may limit overall solubility. | |

| Chlorinated | Dichloromethane | Polar Aprotic | > 50 | Expected to be a very good solvent due to its ability to dissolve a wide range of organic compounds. |

Experimental Protocol: Determination of Solubility by the Isothermal Shake-Flask Method

This method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Objective: To determine the quantitative solubility of this compound in various organic solvents.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, toluene, hexane)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to 25 °C. Agitate the samples for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This removes any undissolved solid.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Synthesis Workflow

The synthesis of this compound typically involves the Williamson ether synthesis, a common and effective method for forming ethers.

Mandatory Visualization: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

4-Decyloxybenzaldehyde CAS number 24083-16-7 properties

An In-depth Technical Guide to 4-Decyloxybenzaldehyde (CAS: 24083-16-7)

Abstract

This technical guide provides a comprehensive overview of this compound, a long-chain alkoxy-substituted aromatic aldehyde. With the CAS number 24083-16-7, this compound serves as a valuable intermediate in the synthesis of liquid crystals, polymers, and, notably, biologically active molecules for drug discovery. This document details its physicochemical properties, spectroscopic profile, a standard synthesis protocol, and explores its potential applications in medicinal chemistry, drawing on data from structurally similar compounds. The guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed data, experimental procedures, and visualizations of relevant biological pathways.

Physicochemical Properties

This compound is a combustible liquid characterized by a long C10 alkyl chain attached to a benzaldehyde moiety via an ether linkage.[1] This structure imparts significant lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of derivative compounds. The core data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 24083-16-7 | [1][2] |

| Molecular Formula | C₁₇H₂₆O₂ | [1][2] |

| Molecular Weight | 262.39 g/mol | [2] |

| IUPAC Name | 4-(decyloxy)benzaldehyde | [1][2] |

| Synonyms | p-Decyloxybenzaldehyde, 4-n-Decyloxybenzaldehyde | [1] |

| Physical Form | Liquid | |

| Boiling Point (Predicted) | 691.10 K (417.95 °C) | [3] |

| Melting Point (Predicted) | 384.52 K (111.37 °C) | [3] |

| logP (Predicted) | 5.019 | [3] |

| Water Solubility (log₁₀ws, Predicted) | -5.60 | [3] |

| SMILES | CCCCCCCCCCOC1=CC=C(C=C1)C=O | [1][2] |

| InChI Key | WOSYBKJRUQJISL-UHFFFAOYSA-N | [1][2] |

Synthesis and Purification

The most common and straightforward method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a decyl halide, such as 1-bromodecane, in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-hydroxybenzaldehyde

-

1-bromodecane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 eq).

-

Stir the resulting suspension vigorously at room temperature for 15-20 minutes.

-

Add 1-bromodecane (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically 6-12 hours), cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid residue with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in dichloromethane and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Synthesis Workflow Diagram

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound. While specific experimental data is proprietary to manufacturers, a typical spectroscopic profile can be predicted based on its chemical structure and data from analogous compounds.[4][5][6]

Infrared (IR) Spectroscopy

Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory for the neat liquid sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3070-3030 | C-H Stretch | Aromatic |

| ~2925 & 2855 | C-H Stretch | Aliphatic (Decyl chain) |

| ~2830 & 2730 | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1705 | C=O Stretch | Aromatic Aldehyde |

| ~1600 & 1580 | C=C Stretch | Aromatic Ring |

| ~1260 & 1025 | C-O Stretch | Aryl-Alkyl Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[7]

¹H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.88 | s | 1H | Aldehyde (-CHO) |

| ~7.82 | d | 2H | Aromatic (ortho to -CHO) |

| ~6.99 | d | 2H | Aromatic (ortho to -OR) |

| ~4.04 | t | 2H | -O-CH₂- |

| ~1.81 | p | 2H | -O-CH₂-CH₂- |

| ~1.47-1.26 | m | 12H | -(CH₂)₆- |

| ~0.88 | t | 3H | -CH₃ |

¹³C NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~190.8 | Aldehyde (C=O) |

| ~164.2 | Aromatic C-O |

| ~132.0 | Aromatic CH (ortho to -CHO) |

| ~129.9 | Aromatic C-CHO |

| ~114.8 | Aromatic CH (ortho to -OR) |

| ~68.5 | -O-CH₂- |

| ~31.9, 29.5, 29.3, 29.1, 26.0, 22.7 | Decyl Chain (-CH₂-) |

| ~14.1 | Methyl (-CH₃) |

Mass Spectrometry (MS)

Protocol: Mass spectral data can be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI). A dilute solution of the sample is injected into the GC for separation before entering the mass spectrometer.

Expected Fragmentation:

-

M⁺ (Molecular Ion): m/z = 262.4

-

Base Peak: Likely m/z = 121, corresponding to the 4-hydroxybenzyl cation fragment after cleavage of the decyl chain.

-

Other significant fragments would arise from the cleavage of the decyl alkyl chain.

Applications in Drug Development and Biological Activity

While direct studies on this compound are limited, the broader class of alkoxy-substituted benzaldehydes serves as a versatile scaffold in medicinal chemistry.[8] The aldehyde group is a key functional handle for creating more complex molecules like Schiff bases, chalcones, and other derivatives with diverse biological activities. The long decyl chain can enhance membrane permeability and interaction with lipophilic binding pockets.

Inhibition of Aldehyde Dehydrogenase (ALDH)

Structurally similar benzyloxybenzaldehyde derivatives are known inhibitors of aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform.[9][10] ALDH1A3 is overexpressed in several cancers and is linked to cancer stem cell survival and chemoresistance. Inhibition of this enzyme is a promising strategy for anticancer therapy. It is plausible that this compound derivatives could be designed to target this pathway.

Modulation of Cancer Signaling Pathways

Benzaldehyde itself has been reported to suppress multiple oncogenic signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[11] These pathways are critical regulators of cell proliferation, survival, and differentiation. Derivatives of this compound could be explored for similar inhibitory activities, with the decyloxy group potentially enhancing cellular uptake and potency.

Autophagy Induction via Sonic Hedgehog (Shh) Pathway

Recent studies have shown that benzaldehyde can stimulate autophagy in brain astrocytes through the Sonic Hedgehog (Shh) signaling pathway.[12] This suggests potential applications in neurodegenerative diseases where the clearance of protein aggregates via autophagy is beneficial.

Safety and Handling

Safety Profile:

-

Hazard Classification: Combustible liquid.

-

Water Hazard: WGK 3 - highly hazardous to water.

-

General Handling: Based on data for similar alkoxy benzaldehydes, this compound should be handled with care. It may cause skin and eye irritation.[13] Avoid inhalation and ingestion. Use in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from heat and sources of ignition.

References

- 1. 4-(Decyloxy)benzaldehyde | C17H26O2 | CID 141068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. chemeo.com [chemeo.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.fr [fishersci.fr]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

Starting materials for 4-Decyloxybenzaldehyde synthesis

An In-depth Technical Guide to the Synthesis of 4-Decyloxybenzaldehyde

For researchers, scientists, and professionals in drug development, this compound serves as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients and liquid crystals. This guide provides a comprehensive overview of the primary synthetic route, starting materials, and detailed experimental protocols.

Core Synthesis Route: Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a decyl halide.[1][2][3] The reaction proceeds via an SN2 mechanism, where the phenoxide of 4-hydroxybenzaldehyde, generated in situ with a mild base, acts as a nucleophile and attacks the primary alkyl halide.[1][2]

The primary starting materials for this synthesis are:

-

4-Hydroxybenzaldehyde: The aromatic core providing the benzaldehyde moiety.

-

1-Bromodecane (or other decyl halides): The source of the decyl alkyl chain.

-

A mild base: Typically potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.[1][4]

-

A polar aprotic solvent: N,N-Dimethylformamide (DMF) is commonly used to facilitate the reaction.[1][4]

An alternative approach involves the use of a phase-transfer catalyst (PTC), which can enhance reaction rates and yields by facilitating the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide.[5][6][7] Quaternary ammonium salts, such as tetrabutylammonium bromide, are common PTCs for such reactions.[8][9]

Quantitative Data Summary

The following table summarizes the key quantitative data for a typical synthesis of this compound via the Williamson ether synthesis.

| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 5.00 g | 40.9 | 1.0 |

| 1-Bromodecane | C₁₀H₂₁Br | 221.18 | 10.0 g (8.6 mL) | 45.2 | 1.1 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 8.48 g | 61.4 | 1.5 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |

| Reaction Conditions | |||||

| Reaction Temperature | - | - | 80 °C | - | - |

| Reaction Time | - | - | 12 hours | - | - |

| Product | |||||

| This compound | C₁₇H₂₆O₂ | 262.39 | ~9.9 g (theoretical) | - | ~92% (yield) |

Experimental Protocol

This protocol is adapted from established procedures for the Williamson ether synthesis of similar alkoxybenzaldehydes.[1][4][9]

Materials and Reagents:

-

4-Hydroxybenzaldehyde

-

1-Bromodecane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether or Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (5.00 g, 40.9 mmol), anhydrous potassium carbonate (8.48 g, 61.4 mmol), and anhydrous N,N-dimethylformamide (50 mL).

-

Initial Stirring: Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Addition of Alkyl Halide: Add 1-bromodecane (8.6 mL, 45.0 mmol) dropwise to the reaction mixture using a syringe.

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of cold water and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.[10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. rjptonline.org [rjptonline.org]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Chemical reactivity of the aldehyde group in 4-Decyloxybenzaldehyde

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 4-Decyloxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted with a decyloxy group at the para-position. Its chemical behavior is primarily dictated by the reactivity of the aldehyde functional group (-CHO). The presence of the long-chain decyloxy group, an electron-donating substituent, influences the electrophilicity of the carbonyl carbon, thereby modulating its reactivity. This guide provides a comprehensive examination of the key chemical transformations involving the aldehyde group of this compound, supported by experimental protocols and quantitative data derived from closely related analogs.

The aldehyde group's carbon-oxygen double bond is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack.[1] The electron-donating decyloxy group increases electron density on the benzene ring through resonance, which can slightly moderate the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[1] Nevertheless, the aldehyde remains a versatile functional group capable of undergoing a wide array of reactions, making this compound a valuable intermediate in organic synthesis.

Core Reactivity of the Aldehyde Group

The primary modes of reactivity for the aldehyde group in this compound include oxidation, reduction, and nucleophilic addition. These transformations allow for the conversion of the aldehyde into a variety of other functional groups and are fundamental to its application as a synthetic building block.

Caption: Core reaction pathways of the aldehyde group in this compound.

Key Reactions and Experimental Protocols

Oxidation

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-decyloxybenzoic acid. This transformation is a common step in the synthesis of more complex molecules.

Common Oxidizing Agents:

-

Potassium permanganate (KMnO₄)[2]

-

Chromium trioxide (CrO₃)[2]

-

Jones reagent (CrO₃ in aqueous acetone/sulfuric acid)

General Experimental Protocol: Oxidation using Potassium Permanganate This protocol is based on the general oxidation of aromatic aldehydes.

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Reaction: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (approx. 1.1 equivalents) in water dropwise, maintaining the temperature below 10°C.

-

Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by the disappearance of the purple permanganate color and by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by adding a saturated solution of sodium sulfite until the brown manganese dioxide precipitate is dissolved.

-

Isolation: Acidify the mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water to yield pure 4-decyloxybenzoic acid.

Reduction

The aldehyde group is easily reduced to a primary alcohol, (4-decyloxyphenyl)methanol. This reaction is fundamental for introducing a hydroxymethyl group.

Common Reducing Agents:

General Experimental Protocol: Reduction using Sodium Borohydride This protocol is a standard procedure for aldehyde reduction.[3]

-

Dissolution: Dissolve this compound (1.0 equivalent) in a protic solvent like methanol or ethanol.

-

Reaction: Cool the solution to 0°C using an ice bath. Add sodium borohydride (NaBH₄, approx. 1.5 equivalents) portion-wise over 15-20 minutes.

-

Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's completion by TLC.

-

Workup: Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess NaBH₄ and decompose the borate esters.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure to obtain the crude alcohol, which can be further purified by column chromatography if necessary.

Nucleophilic Addition Reactions

Nucleophilic addition is one of the most important reactions of aldehydes.[4][5] The electrophilic carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate that is subsequently protonated.[6]

Caption: Generalized workflow for nucleophilic addition to this compound.

A. Wittig Reaction

The Wittig reaction transforms aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The following protocol is adapted from procedures for similar aromatic aldehydes.[1][7]

Experimental Protocol: Wittig Reaction

-

Ylide Preparation: In a round-bottom flask under a nitrogen atmosphere, suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool to 0°C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide (a deeply colored solution).

-

Aldehyde Addition: To the stirred ylide solution at 0°C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC for the consumption of the aldehyde.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the corresponding alkene.

B. Reductive Amination

Reductive amination is a method to synthesize amines from aldehydes. The process involves the formation of an imine intermediate, which is then reduced in situ to the amine. The protocol is based on established methods.[7][8]

Experimental Protocol: Reductive Amination

-

Imine Formation: In a reaction flask, dissolve this compound (1.0 equivalent) and a primary or secondary amine (1.2 equivalents) in a suitable solvent like methanol or 1,2-dichloroethane.

-

Reduction: Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Track the formation of the amine product using TLC or GC-MS.

-

Workup: Quench the reaction by adding water or a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude amine can be purified by column chromatography.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions involving benzaldehydes with similar electronic properties to this compound. Yields and conditions can be considered indicative for synthetic planning.

| Reaction | Substrate Analog | Reagent(s) | Solvent | Yield (%) | Reference(s) |

| Synthesis | 4-Hydroxybenzaldehyde | 1-Bromododecane, K₂CO₃ | DMF | 89-91 | [2] |

| Knoevenagel Condensation | 4-(Hexyloxy)benzaldehyde | Malononitrile, Piperidine | Ethanol | >90 | [1] |

| Wittig Reaction | 4-Amyloxybenzaldehyde-d1 | Ph₃P=CH₂ (from Ph₃PCH₃Br & BuLi) | THF | 80-90 | [7] |

| Reductive Amination | 4-Amyloxybenzaldehyde-d1 | Amine, NaBH(OAc)₃ | Dichloroethane | 75-90 | [7] |

| Substitution | 4-Hydroxybenzaldehyde Derivatives | Phenacyl Bromide, Triethylamine | Micellar Media | 46-66 | [9][10] |

Applications in Research and Drug Development

The reactivity of the aldehyde group makes this compound and its derivatives valuable in several areas:

-

Organic Synthesis: It serves as a key building block for more complex molecules. Its aldehyde group can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.[2]

-

Materials Science: It is used in the synthesis of push-pull chromophores and liquid crystals, where the long alkoxy chain contributes to desired material properties like hydrophobicity and thermal stability.[2]

-

Drug Discovery: The benzaldehyde scaffold is present in many biologically active compounds. Derivatives of alkoxy-substituted benzaldehydes have been investigated for antimicrobial and anticancer activities.[2][11] The aldehyde group can form covalent bonds with nucleophilic sites on biological targets like enzymes, potentially modulating their activity.[2]

Conclusion

The chemical reactivity of this compound is centered on its versatile aldehyde group. This functional group readily undergoes oxidation to a carboxylic acid, reduction to a primary alcohol, and a wide range of nucleophilic addition reactions, including Wittig reactions and reductive aminations. The electron-donating nature of the para-decyloxy substituent modulates this reactivity, and the long alkyl chain imparts significant lipophilicity. These characteristics make this compound a highly useful and adaptable intermediate for researchers in organic synthesis, materials science, and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(Dodecyloxy)benzaldehyde | 24083-19-0 | Benchchem [benchchem.com]

- 3. leah4sci.com [leah4sci.com]

- 4. ck12.org [ck12.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Understanding the role of the decyloxy chain in 4-Decyloxybenzaldehyde

An In-depth Technical Guide on the Role of the Decyloxy Chain in 4-Decyloxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organic compound that serves as a vital intermediate and molecular building block in various advanced applications, most notably in the fields of liquid crystal technology and medicinal chemistry. The molecule's distinct properties are largely dictated by its three core components: the reactive aldehyde group, the rigid phenyl ring, and the long, flexible decyloxy (-OC₁₀H₂₁) chain. This technical guide provides a comprehensive analysis of the pivotal role the decyloxy chain plays in defining the physicochemical characteristics, synthetic pathways, and application-specific behaviors of this compound.

Core Physicochemical Properties

The decyloxy chain, being a significant portion of the molecule's mass, profoundly influences its physical properties. This long alkyl chain imparts a considerable nonpolar character, which governs its solubility, melting point, and boiling point.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₆O₂ | [1][2] |

| Molecular Weight | 262.39 g/mol | [1][2][3] |

| CAS Number | 24083-16-7 | [1][2][4] |

| Appearance | Liquid (at room temperature) | [2] |

| Melting Point (Tfus) | 384.52 K (111.37 °C) | [3][5] |

| Boiling Point (Tboil) | 691.10 K (417.95 °C) | [3][5] |

| Octanol/Water Partition Coefficient (logP) | 5.019 | [3][5] |

| Water Solubility (log10WS) | -5.60 mol/L | [3][5] |

Note: Some properties are calculated using computational methods like the Joback and Crippen methods.[3][5]

The high logP value and extremely low water solubility are direct consequences of the hydrophobic nature of the ten-carbon decyloxy chain.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and high-yielding method.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-hydroxybenzaldehyde and 1-bromodecane.

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromodecane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or Acetone, anhydrous

-

Ethyl acetate

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add 1-bromodecane (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to 80-90°C and maintain it for 12-24 hours, monitoring the reaction's progress using Thin-Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

This synthetic approach is widely applicable for creating a variety of 4-alkoxybenzaldehydes by simply changing the alkyl halide.[6][7]

Spectroscopic Data

The structure of this compound can be unequivocally confirmed by spectroscopic methods. The decyloxy chain gives rise to characteristic signals in both NMR and IR spectra.

Table 2: Key Spectroscopic Features for this compound

| Technique | Feature | Expected Peak(s) |

| ¹H NMR | Aldehydic Proton (-CHO) | Singlet, δ ~9.8-10.0 ppm[8][9] |

| Aromatic Protons | Two doublets, δ ~6.9-7.9 ppm | |

| Oxymethylene Protons (-OCH₂-) | Triplet, δ ~4.0 ppm | |

| Alkyl Chain Protons (-(CH₂)₈-) | Multiplets, δ ~1.2-1.8 ppm | |

| Terminal Methyl Protons (-CH₃) | Triplet, δ ~0.9 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~190-192 ppm[8][10] |

| Aromatic Carbons | δ ~114-165 ppm | |

| Oxymethylene Carbon (-OCH₂-) | δ ~68-70 ppm | |

| Alkyl Chain Carbons | δ ~14-32 ppm | |

| IR | C=O Stretch (Aldehyde) | Strong, ~1700 cm⁻¹[8][10] |

| C-H Stretch (Aldehyde) | Two weak bands, ~2720 & 2820 cm⁻¹ | |

| C-O-C Stretch (Ether) | ~1250-1000 cm⁻¹ | |

| Aliphatic C-H Stretches | Strong, just below 3000 cm⁻¹ |

The Decyloxy Chain's Role in Liquid Crystals

The most significant application of this compound and related long-chain alkoxybenzaldehydes is in the synthesis of thermotropic liquid crystals.[11] The molecular architecture required for liquid crystalline behavior (mesomorphism) typically involves a rigid core and flexible terminal chains.

In molecules derived from this compound, the benzaldehyde moiety forms part of the rigid core, while the decyloxy chain acts as one of the flexible tails. The role of this chain is multifaceted:

-

Induction of Mesophases: The long, flexible alkyl chain disrupts efficient crystal packing, lowering the melting point of the material without eliminating the anisotropic, ordered arrangement required for a liquid crystal phase.[12]

-

Anisotropy Contribution: The length and flexibility of the decyloxy chain contribute to the overall molecular shape anisotropy (rod-like or calamitic shape), which is a prerequisite for the formation of nematic and smectic phases.[11]

-

Modulation of Transition Temperatures: The length of the alkyl chain is a critical determinant of the stability and temperature range of the mesophases. Longer chains, like the decyloxy group, tend to favor the formation of more ordered smectic phases over nematic phases due to increased van der Waals interactions between adjacent molecules.[13][14]

-

Geometric Selectivity: In applications like inverse gas chromatography, the ordered arrangement of molecules with decyloxy chains in a liquid crystal stationary phase provides geometric selectivity, allowing for the separation of structural isomers.[15][16]

References

- 1. 4-(Decyloxy)benzaldehyde | C17H26O2 | CID 141068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Decyloxy)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemeo.com [chemeo.com]

- 4. 4-N-DECYLOXYBENZALDEHYDE | 24083-16-7 [chemicalbook.com]

- 5. chemeo.com [chemeo.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. benchchem.com [benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. dakenchem.com [dakenchem.com]

- 13. New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m) - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In-Depth Spectroscopic Analysis of 4-Decyloxybenzaldehyde: A Technical Guide

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-decyloxybenzaldehyde, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. The information presented is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive understanding of the compound's spectral characteristics.

Data Presentation

The quantitative NMR data for this compound is summarized in the tables below. The assignments are based on established chemical shift principles and data from analogous compounds.

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-7 (Aldehyde) | 9.88 | s | 1H | - |

| H-2, H-6 | 7.84 | d | 2H | 8.8 |

| H-3, H-5 | 7.00 | d | 2H | 8.8 |

| H-1' | 4.05 | t | 2H | 6.6 |

| H-2' | 1.81 | p | 2H | 6.8 |

| H-3' to H-8' | 1.47 - 1.28 | m | 12H | - |

| H-9' | 0.88 | t | 3H | 7.0 |

s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-7 (Aldehyde) | 190.7 |

| C-4 | 164.3 |

| C-2, C-6 | 132.0 |

| C-1 | 130.0 |

| C-3, C-5 | 114.8 |

| C-1' | 68.5 |

| C-2' | 31.9 |

| C-3' | 29.5 |

| C-4' | 29.4 |

| C-5' | 29.3 |

| C-6' | 29.1 |

| C-7' | 26.0 |

| C-8' | 22.7 |

| C-9' | 14.1 |

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the NMR signal assignments in the tables above.

Experimental Protocols

The following is a representative experimental protocol for acquiring the ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

-

Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is used.

-

Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon environment.

-

Key parameters include a spectral width of approximately 200-220 ppm, a larger number of scans (e.g., 512 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

Phase correction and baseline correction are applied.

-

The spectrum is calibrated using the TMS signal at 0.00 ppm.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Coupling constants (J) are measured from the splitting patterns of the signals.

Spectral Interpretation and Logical Workflow

The process of assigning the NMR signals for this compound follows a logical progression, as illustrated in the workflow diagram below. This involves identifying key functional groups and spin systems and assigning them based on their characteristic chemical shifts, multiplicities, and integrations.

FT-IR Spectrum Analysis of 4-Decyloxybenzaldehyde: A Technical Guide to the Carbonyl Stretch

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the Fourier-Transform Infrared (FT-IR) spectroscopic signature of 4-Decyloxybenzaldehyde, with a specific focus on the analysis of its characteristic carbonyl (C=O) stretching vibration. Understanding the spectral properties of this molecule is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. This document provides a summary of expected vibrational frequencies, detailed experimental protocols for spectral acquisition, and a logical workflow for the analysis.

Theoretical Background: The Carbonyl Stretch of Aromatic Aldehydes

The carbonyl stretch is one of the most intense and diagnostic absorption bands in an infrared spectrum.[1] For aldehydes, this band is typically found in the region of 1740-1720 cm⁻¹. However, the precise frequency is highly sensitive to the molecular environment. In the case of this compound, two key structural features influence the C=O stretching frequency:

-

Conjugation: The aldehyde group is directly attached to a benzene ring. This conjugation delocalizes the pi-electrons of the carbonyl group, which slightly weakens the C=O double bond and lowers its stretching frequency.[2][3][4] This effect typically shifts the absorption to a lower wavenumber, in the range of 1710-1685 cm⁻¹.[2][4]

-

Electron-Donating Substituent: The decyloxy group (-OC₁₀H₂₁) at the para position is an electron-donating group. Through the resonance effect, it pushes electron density into the aromatic ring and further into the carbonyl group. This increased electron density in the C=O anti-bonding orbital further weakens the bond, leading to an additional decrease in the stretching frequency.

Based on these principles, the carbonyl stretching frequency of this compound is expected to be at the lower end of the range for aromatic aldehydes.

Quantitative Data Presentation

While a definitive spectrum for this compound is not widely published, data from closely related analogs provide a strong basis for predicting the carbonyl stretching frequency. The table below summarizes the expected and observed C=O stretching frequencies for relevant compounds.

| Compound | Structure | Expected C=O Stretch (cm⁻¹) | Observed C=O Stretch (cm⁻¹) | Notes |

| Aliphatic Aldehyde (General) | R-CHO (R=alkyl) | 1740-1720[2] | - | Reference for non-conjugated aldehydes. |

| Benzaldehyde | C₆H₅-CHO | 1710-1685[2][4] | ~1705[5] | Demonstrates the effect of conjugation. |

| 4-Hydroxybenzaldehyde | HO-C₆H₄-CHO | < 1705 | - | The hydroxyl group is also an electron-donating group. |

| 4-(Pentyloxy)benzaldehyde | CH₃(CH₂)₄O-C₆H₄-CHO | < 1705 | 1691[6] | A close structural analog to this compound. |

| This compound | CH₃(CH₂)₉O-C₆H₄-CHO | ~1690 | - | Predicted value based on analogs. |

Experimental Protocols

Accurate and reproducible FT-IR spectra are contingent on meticulous sample preparation and consistent instrument parameters. Below are detailed protocols for the analysis of solid this compound using two common techniques: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional method involves dispersing the solid sample in a matrix of dry, IR-transparent potassium bromide.

Materials:

-

This compound

-

Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours.

-

Agate mortar and pestle

-

Pellet press die set (e.g., 13 mm)

-

Hydraulic press

Procedure:

-

Cleaning: Thoroughly clean the mortar, pestle, and die set with a suitable solvent (e.g., acetone) and ensure they are completely dry.[7]

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.[8]

-

Grinding and Mixing: First, grind the 1-2 mg of the sample in the agate mortar until it forms a fine powder. Then, add the KBr and continue to grind the mixture for 1-2 minutes until a homogenous, fine powder is obtained.[7][8] Avoid prolonged grinding which can lead to moisture absorption by the hygroscopic KBr.[8]

-

Pellet Pressing: Transfer the powder mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent, or translucent pellet.[7][8]

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum using a pure KBr pellet or an empty sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation.

Materials:

-

This compound

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount (a few milligrams) of solid this compound powder onto the center of the ATR crystal using a clean spatula.[9]

-

Applying Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

-

Spectral Acquisition:

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16 to 32 scans to achieve a high-quality spectrum.

-

-

Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent like isopropanol.[9]

Logical Workflow for FT-IR Analysis